A Technical Guide to Codeine Monohydrate (CAS 6059-47-8): Properties, Metabolism, and Analysis
A Technical Guide to Codeine Monohydrate (CAS 6059-47-8): Properties, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical and pharmacological properties of codeine monohydrate (CAS 6059-47-8). It includes detailed experimental protocols for its analysis, a summary of its quantitative data, and visualizations of its metabolic and signaling pathways to support research and drug development efforts.
Physicochemical Properties
Codeine monohydrate is an opioid analgesic, antitussive, and anti-diarrheal agent.[1] It presents as colorless or white crystals or a crystalline powder.[1] This compound is odorless and has a bitter taste.[1] It is slightly soluble in water and freely soluble in ethanol. Codeine monohydrate is stable under recommended storage conditions, though it can be affected by light and slowly effloresces in dry air.[1]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of codeine monohydrate.
| Property | Value | Source |
| CAS Number | 6059-47-8 | [1] |
| Molecular Formula | C₁₈H₂₁NO₃·H₂O | [2] |
| Molecular Weight | 317.38 g/mol | [2] |
| Melting Point | 154-158 °C | [1][3] |
| Solubility in Water | 1 in 120 parts | [1] |
| pKa | 8.2 | [1] |
| Density | 1.31 g/cm³ | [4] |
Pharmacological Properties
Mechanism of Action
Codeine is a prodrug that exerts its primary analgesic effects through its active metabolite, morphine.[1][5][6] Morphine is a potent agonist of the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR).[3][4] The binding of morphine to the µ-opioid receptor initiates a signaling cascade that ultimately leads to analgesia.
Metabolic Pathway
The metabolic conversion of codeine is a critical factor in its efficacy and potential for adverse effects. The primary site of metabolism is the liver.
Diagram 1: Metabolic Pathway of Codeine
Caption: Metabolic conversion of codeine in the liver.
The cytochrome P450 enzyme CYP2D6 is responsible for the O-demethylation of codeine to morphine, which is the key step for its analgesic activity.[1][5][6] Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of this conversion, affecting both the efficacy and safety of codeine. Individuals can be classified as poor, intermediate, extensive (normal), or ultra-rapid metabolizers.[5][6] Ultra-rapid metabolizers are at an increased risk of morphine toxicity even at standard doses.[1][5]
Other metabolic pathways include N-demethylation to norcodeine via CYP3A4 and glucuronidation to codeine-6-glucuronide via UGT2B7.[6] Morphine itself is further metabolized to morphine-3-glucuronide and morphine-6-glucuronide.[5]
Signaling Pathway
The analgesic effects of codeine are mediated by the binding of its active metabolite, morphine, to µ-opioid receptors, which are primarily coupled to inhibitory G-proteins (Gi/o).
Diagram 2: Mu-Opioid Receptor Signaling Pathway
Caption: Downstream signaling events following µ-opioid receptor activation.
Activation of the µ-opioid receptor by morphine leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[3][4] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[4] It also inhibits voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal.[3] Collectively, these actions decrease neuronal excitability and produce analgesia.
Experimental Protocols
Single-Crystal X-ray Diffraction for Structural Elucidation
The following protocol provides a general framework for the determination of the crystal structure of codeine monohydrate.
-
Crystal Growth: High-quality single crystals of codeine monohydrate are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol-water mixture).
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. X-ray diffraction data are collected, typically using Mo-Kα radiation at a controlled temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are recorded at different crystal orientations.
-
Data Processing: The raw diffraction data are indexed, integrated, and scaled using appropriate software to obtain a set of unique reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process involves fitting the atomic positions and displacement parameters to the experimental data to achieve the best possible agreement.
High-Performance Liquid Chromatography (HPLC) for Quantification
This section outlines a typical reversed-phase HPLC method for the quantification of codeine in pharmaceutical formulations.
Diagram 3: Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the quantitative analysis of codeine by HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for best separation.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of codeine monohydrate reference standard is prepared in the mobile phase or a suitable diluent and then serially diluted to create calibration standards.
-
Sample Solution: A known weight of the powdered pharmaceutical formulation is dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: A calibration curve is constructed by plotting the peak area of the standard solutions against their known concentrations. The concentration of codeine in the sample solution is then determined from this calibration curve. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.
References
- 1. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Codeine - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
